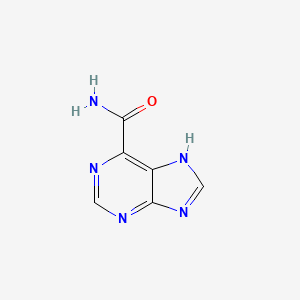

7H-purine-6-carboxamide

説明

Structure

3D Structure

特性

IUPAC Name |

7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O/c7-5(12)3-4-6(10-1-8-3)11-2-9-4/h1-2H,(H2,7,12)(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSCCYSKFCZQMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60421959 | |

| Record name | 7H-purine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37527-29-0 | |

| Record name | 9H-Purine-6-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37527-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 54481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037527290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54481 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54481 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-purine-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60421959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7h Purine 6 Carboxamide

Strategies for the Construction of the 7H-Purine Core

The assembly of the bicyclic 7H-purine scaffold, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a cornerstone of its chemistry. Researchers have developed several reliable strategies to construct this core structure.

Diaminomaleonitrile (B72808) (DAMN) serves as a versatile and crucial precursor in the synthesis of the 7H-purine-6-carboxamide core. researchgate.netrsc.org The synthetic utility of DAMN stems from its ability to undergo photochemical rearrangement into the highly reactive intermediate, 5-aminoimidazole-4-carbonitrile (AICN). acs.org This intermediate is pivotal as it can react with various reagents to form the fused purine (B94841) ring system. rsc.org

One common approach involves a multicomponent reaction where DAMN, an orthoacetate like trimethyl orthoacetate, and an α-amino acid derivative react under reflux and photochemical conditions. rsc.org This process leverages the photoisomerization of DAMN to diaminofumaronitrile (DAFN), which then cyclizes to form AICN. The AICN intermediate subsequently reacts with the other components to build the purine scaffold. rsc.org Another method reports the facile synthesis of 8,9-dihydro-7H-purine-6-carboxamide derivatives through an efficient reaction between azo dyes and 1-(2-amino-1,2-dicyanovinyl)-3-phenylurea, a DAMN derivative, catalyzed by triethylamine (B128534). researchgate.net

The use of urea (B33335) derivatives and isocyanates is a prominent and effective strategy for constructing the this compound skeleton, particularly for 8-oxopurine derivatives. rsc.orgvulcanchem.com This methodology typically follows a two-step sequence. The first step involves the reaction of an alkyl or aryl isocyanate with diaminomaleonitrile (DAMN) to form a urea intermediate. rsc.orgvulcanchem.comrsc.org This reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF). vulcanchem.com

In the second step, this urea intermediate undergoes a cyclization reaction, usually with an aldehyde, in the presence of a catalyst such as iodine and a base like triethylamine (TEA). vulcanchem.comrsc.org This condensation and ring-closure sequence assembles the 8-oxopurine core. vulcanchem.com The choice of isocyanate and aldehyde allows for the introduction of various substituents at the N9 and C2 positions of the purine ring, respectively. rsc.orgrsc.org Microwave-assisted synthesis can be employed to improve regioselectivity, favoring N9 substitution due to steric hindrance at the N7 position. vulcanchem.com

Table 1: Example of a Two-Step Synthesis via a Urea Intermediate vulcanchem.com

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Urea Formation | 2-Methoxyphenyl isocyanate, Diaminomaleonitrile (DAMN) | Tetrahydrofuran (THF) | Urea Intermediate |

This method's primary drawbacks include the high toxicity of phosgene, often used to generate isocyanates, and the generation of corrosive HCl. beilstein-journals.org

Condensation reactions are a fundamental class of reactions employed to construct the purine core. evitachem.comevitachem.com These reactions typically involve combining suitable precursors under acidic or basic conditions to facilitate ring closure and form the bicyclic purine structure. evitachem.com For instance, the synthesis of certain 2,9-disubstituted-8-oxo-7H-purine-6-carboxamide derivatives relies on the condensation between a urea derivative (formed from an isocyanate and DAMN) and an aldehyde. rsc.org This key condensation step forms the final purine ring. rsc.orgvulcanchem.com The process requires careful control over reaction parameters such as temperature, pH, and solvent to ensure high yields and product purity. evitachem.com

Approaches involving Urea Derivatives and Isocyanates

Functionalization and Derivatization of the Purine-6-Carboxamide Moiety

Once the purine core is established, further modifications can be made to introduce or alter functional groups at specific positions on the ring, enabling the fine-tuning of the molecule's properties.

Introducing substituents at the N7 position of the purine ring is a chemically challenging task due to the competing reactivity of the N9 position. vulcanchem.comnih.gov Direct alkylation of purine derivatives often results in a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 regioisomer typically predominating. nih.gov

To achieve regioselective N7-alkylation, specific methods have been developed. One such method involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst like tin(IV) chloride (SnCl₄). nih.govresearchgate.net This approach allows for the direct and regioselective introduction of tert-alkyl groups at the N7 position. nih.gov The stability of the introduced group is a critical consideration for subsequent transformations. nih.gov Alkylating agents are electrophilic and covalently bind to electron-rich centers like the N7 position of the purine's imidazole ring. mdpi.com

Table 2: Example of N7-Regioselective Alkylation nih.gov

| Purine Substrate | Alkylating Agent | Catalyst/Reagents | Conditions | Product |

|---|

The C2-position of the purine ring is a common site for introducing structural diversity. mdpi.com Modifications at this position are often accomplished by selecting appropriately substituted precursors during the initial synthesis of the purine core. For example, in syntheses that utilize an aldehyde for the final cyclization step, the choice of aldehyde determines the substituent at the C2 position. vulcanchem.comrsc.org

Various substituted phenyl groups, such as 4-nitrophenyl or 3,4-dimethoxyphenyl, can be introduced at the C2 position. evitachem.com Furthermore, different alkyl and aryl groups can be installed to explore structure-activity relationships for various biological targets. nih.gov For instance, linear C2-alkyl derivatives have shown significant biological potency in some studies. nih.gov The introduction of different functional groups at this position can significantly influence the molecule's electronic properties and its potential interactions with biological targets. nih.gov

Substitution Pattern Variation at the C8- and N9-Positions

The strategic modification of the this compound scaffold at the C8 and N9 positions is crucial for developing new derivatives with tailored properties. A variety of synthetic methods have been established to introduce diverse substituents at these sites.

A common approach for creating C8 and N9 disubstituted purines begins with 5-aminoimidazole-4-carbonitriles. researchgate.net These precursors can undergo annulation reactions to form the purine ring system with substituents already in place. researchgate.net For instance, reaction with formic acid, urea, or guanidine (B92328) carbonate can yield various 8,9-disubstituted purine derivatives. researchgate.net

Another versatile strategy involves a multi-step sequence starting from a pre-formed purine core. This can include a Mitsunobu-type alkylation for introducing substituents at the N9 position, followed by iodination at the C8 position. researchgate.net The resulting C8-iodo intermediate is then a versatile handle for further diversification through cross-coupling reactions like Stille and Suzuki couplings, as well as through nucleophilic aromatic substitution (SNAr) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net

The synthesis of N9-substituted purine derivatives can also be achieved using solid-phase synthesis. nih.govacs.org In this method, polymer-supported amines are first acylated with Fmoc-protected α-amino acids. nih.govacs.org After deprotection, arylation with a substituted pyrimidine, such as 4,6-dichloro-5-nitropyrimidine, is performed. nih.govacs.org Subsequent reduction of the nitro group and reaction with aldehydes builds the purine scaffold, yielding N9-substituted purines after cleavage from the polymer support. nih.govacs.org

Regioselectivity between the N7 and N9 positions is a common challenge in purine synthesis. vulcanchem.com The N9 position is generally favored for substitution due to less steric hindrance compared to the N7 position. vulcanchem.com

Table 1: Selected Methods for C8- and N9-Substitution of Purine Scaffolds

| Position(s) | Method | Reagents/Conditions | Starting Material | Ref |

|---|---|---|---|---|

| C8, N9 | Annulation Reaction | Formic acid, urea, or guanidine carbonate | 5-Aminoimidazole-4-carbonitriles | researchgate.net |

| N9 | Mitsunobu-type alkylation | Diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (PPh₃), alcohol | Purine | researchgate.net |

| C8 | Suzuki Coupling | Arylboronic acid, Pd(OAc)₂, TPPTS, Na₂CO₃ | C8-bromopurine | mdpi.com |

| C8 | Stille Coupling | Organostannane, Pd catalyst | C8-iodopurine | researchgate.net |

Amide Coupling and Acylation Reactions

The carboxamide group at the C6 position is a defining feature of this compound and is often installed or modified through amide coupling and acylation reactions. These reactions are fundamental in the final steps of synthesizing various derivatives. evitachem.comevitachem.com

Amide coupling reactions are typically employed to form the C6-carboxamide by coupling a purine-6-carboxylic acid with a suitable amine. This transformation is often facilitated by carbodiimide (B86325) coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N,N′-dicyclohexylcarbodiimide (DCC), and N,N′-diisopropylcarbodiimide (DIC). nih.gov The choice of coupling agent and reaction conditions can be critical to minimize side reactions and ensure high yields. nih.gov

Acylation reactions are also utilized to introduce the carboxamide functionality. evitachem.comevitachem.com This can involve the reaction of a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, with ammonia (B1221849) or a primary or secondary amine. The direct C-H amidation of the purine core at the C6 position represents a more direct, though less common, approach. acs.orghw.ac.uk A metal-free, Minisci-type C-H carboxyamidation has been developed that can directly install primary, secondary, and tertiary amides onto the purine ring. hw.ac.uk This method utilizes a persulfate radical anion to generate a carbamoyl (B1232498) radical, which then adds to the purine substrate. acs.org

Heterocyclic Annulation Strategies

The construction of the purine ring system itself is achieved through heterocyclic annulation strategies, which involve the formation of the fused pyrimidine and imidazole rings. A prevalent method for building the purine core is through cyclocondensation reactions. vulcanchem.com

One common strategy starts with diaminomaleonitrile (DAMN). vulcanchem.comrsc.org Reaction of DAMN with an isocyanate (e.g., 2-methoxyphenyl isocyanate) in a solvent like tetrahydrofuran (THF) forms a urea derivative. vulcanchem.com This intermediate can then undergo an aldehyde-mediated cyclization, often catalyzed by iodine with a base like triethylamine (TEA), to close the ring and form the 8-oxopurine core. vulcanchem.com

Another approach to the purine skeleton involves the cyclization of substituted imidazole precursors. researchgate.net For example, 5-aminoimidazole-4-carbonitriles can be cyclized with various reagents to form the fused pyrimidine ring, leading to a range of substituted purines. researchgate.net Similarly, the synthesis can start from pyrimidine derivatives. rsc.org For instance, 5,6-diaminopyrimidines can be reacted with suitable reagents to construct the fused imidazole ring. rsc.org

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced advanced techniques to improve the efficiency, selectivity, and environmental friendliness of synthesizing complex molecules like this compound and its derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netrsc.orgmdpi.com The use of microwave irradiation can be particularly advantageous in purine synthesis. vulcanchem.comresearchgate.net

One of the key benefits of microwave-assisted synthesis in this context is the improvement of regioselectivity. vulcanchem.com For example, in the substitution of purines, microwave heating (e.g., at 200°C and 250 W) can enhance the preference for N9 substitution over N7 by accelerating the reaction kinetics, which amplifies the influence of steric hindrance at the N7 position. vulcanchem.com Microwave irradiation has been successfully applied to various steps in purine synthesis, including annulation reactions to form the core heterocyclic structure and subsequent modifications. researchgate.netresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Ref |

|---|---|---|---|---|

| Friedländer Synthesis | Low to moderate yields | Higher yield (e.g., 72% vs 34%) | Increased yield | rsc.org |

| 2-Quinolinone Synthesis | 4 hours reaction time | 10 seconds reaction time | Drastically reduced reaction time | rsc.org |

Catalyst-Mediated Reactions for Purine Modification

Catalyst-mediated reactions, particularly those involving transition metals like palladium, are indispensable for the functionalization of the purine ring. nih.govmdpi.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov

Palladium-catalyzed cross-coupling reactions are widely used for modifying the purine skeleton. nih.gov The Suzuki coupling, which pairs a halogenated purine (e.g., at the C8 position) with a boronic acid, is a highly efficient method for introducing aryl groups. mdpi.com These reactions can often be performed in aqueous media using water-soluble ligands like tris(3-sulfonatophenyl)phosphine trisodium (B8492382) (TPPTS), which facilitates reactions with hydrophilic, unprotected nucleosides. mdpi.comnih.gov

Other palladium-catalyzed reactions, such as Heck couplings and aminocarbonylations, have also been employed to modify purine derivatives. mdpi.com The development of highly active palladium catalysts has enabled these reactions to proceed with lower catalyst loadings and greater efficiency. mdpi.com Dual photoredox/palladium catalysis has also been reported for the C-H arylation of purines, offering a method that proceeds under mild conditions with high regioselectivity. beilstein-journals.org

Purification and Isolation Methodologies (General Academic Relevance)

The purification and isolation of this compound and its derivatives are critical steps to obtain materials of sufficient purity for characterization and further use. Common techniques employed include crystallization, distillation, sublimation, and chromatography. emu.edu.tr

Recrystallization is a widely used method for purifying solid compounds. emu.edu.tr The choice of solvent is crucial, as the compound should be soluble at a higher temperature and less soluble at a lower temperature to allow for crystal formation upon cooling.

Chromatography is another cornerstone of purification. Column chromatography using silica (B1680970) gel is frequently used to separate the desired product from unreacted starting materials and byproducts. nih.gov For more polar or water-soluble compounds, reversed-phase chromatography on C18-silica gel may be necessary. mdpi.com Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of a reaction and for determining the purity of the isolated fractions. emu.edu.tr

A significant challenge in the purification of some purine derivatives is their sensitivity to acid, which can lead to the cleavage of glycosidic bonds in nucleoside analogues. mdpi.com In such cases, purification on a more neutral stationary phase like alumina (B75360) may be required. mdpi.com

Table 3: Common Purification Techniques for Purine Derivatives

| Technique | Principle | Typical Application | Considerations | Ref |

|---|---|---|---|---|

| Recrystallization | Difference in solubility at different temperatures | Purification of solid final products and intermediates | Solvent selection is critical | emu.edu.tr |

| Silica Gel Chromatography | Adsorption based on polarity | Separation of reaction mixtures | Can be acidic; may not be suitable for acid-sensitive compounds | nih.gov |

| Reversed-Phase Chromatography (C18) | Partitioning based on hydrophobicity | Purification of polar or water-soluble compounds | Requires polar mobile phases | mdpi.com |

Structure Activity Relationship Sar Studies of 7h Purine 6 Carboxamide Analogs

Positional Impact of Substituents on Molecular Interactions

The purine (B94841) scaffold serves as a versatile framework whose interaction with protein targets can be finely tuned by the strategic placement of various functional groups. The ATP-binding site of kinases, a common target for these compounds, contains several key regions that can be exploited: the hinge region, a solvent-exposed area, and adjacent lipophilic pockets. google.comoncotarget.com The nature of the substituents at different positions on the purine ring dictates which of these regions are engaged and the strength of the resulting interactions.

The C2 position of the purine ring plays a significant role in modulating ligand-target binding and is crucial for achieving high inhibitory activity. Research on trisubstituted purines has shown that the presence of a polar side-chain at the C2 position is often necessary for effective binding within the ATP binding pocket of kinases. tandfonline.com For instance, in a series of 2,6,9-trisubstituted purines designed as cyclin-dependent kinase (CDK) inhibitors, modifications at the C2 position were found to significantly impact potency. mdpi.com

One of the most effective substitutions at C2 is an amino group, which can participate in a classical hydrogen bonding pattern with the kinase hinge region. rsc.org This interaction often involves a triplet of hydrogen bonds between the purine's N9-H, N3, and the C2-NH group with the main chain of hinge residues like Cys87 and Glu87. rsc.org In some analogs, a carboxyphenyl group at the C2 position was found to be located near key residues such as Lys68 and Glu81, contributing to the binding affinity. nih.gov The introduction of various substituents, from small polar groups to larger aryl moieties, allows for the exploration of different sub-pockets within the target's active site, thereby influencing both the potency and selectivity of the inhibitor. acs.orgrsc.org

| Compound | C2-Substituent | C6-Substituent | N9-Substituent | IC₅₀ vs CDK2/cyclin E (µM) mdpi.com |

|---|---|---|---|---|

| Bohemine | (R)-2-hydroxypropylamino | benzylamino | isopropyl | 0.74 mdpi.com |

| 4b | (R)-2-hydroxy-1-methylethylamino | adamantan-2-ylamino | isopropyl | 0.21 mdpi.com |

| 4d | (R)-2-hydroxypropylamino | adamantan-2-ylamino | isopropyl | 0.58 mdpi.com |

| 4e | 3-hydroxypropylamino | adamantan-2-ylamino | isopropyl | 0.92 mdpi.com |

The C6-carboxamide group is a key functional moiety for anchoring 7H-purine-6-carboxamide analogs into the hinge region of many protein kinases. This interaction is critical for the inhibitory activity of these compounds. Molecular modeling studies have shown that the carboxamide at the C6 position can form crucial hydrogen bonds with backbone residues in the hinge region, such as Glu114 and Val116. nih.gov This bidentate interaction effectively orients the purine core within the ATP-binding site, providing a stable foundation for the rest of the molecule to make further contacts.

The importance of the carboxamide group is highlighted when it is modified or replaced. For example, replacing the C6-carboxamide with a carboxylate group in one series of Nek2 kinase inhibitors led to an increase in activity, suggesting a possible ionic interaction and that a single hydrogen bond donor might be optimal in that specific context. nih.gov However, this change also maintained potency against CDK2, indicating a loss of selectivity. nih.gov In another study, converting the C6-carboxamide to a thioamide resulted in reduced activity against Nek2, further emphasizing the specific role of the amide group's hydrogen bonding capacity. nih.gov The deletion of the entire C6 substituent has been shown to abrogate activity against both Nek2 and CDK2, confirming that an interaction at this position is essential for binding. nih.gov Pyridine and pyrimidine (B1678525) compounds bearing a carboxamide group have also been developed as potent and selective Bruton's tyrosine kinase (BTK) inhibitors, where the carboxamide is necessary for binding with the hinge region. mdpi.com

While N9 substitution is more common in purine-based inhibitors, modification at the N7 position represents a distinct strategy for modulating biological activity and achieving unique selectivity profiles. acs.org Direct alkylation of a purine core often yields a mixture of N7 and N9 isomers, with the N9 product typically being the thermodynamically more stable and, therefore, major product. acs.orgresearchgate.net However, specific synthetic methods have been developed to achieve regioselective N7 alkylation, allowing for the exploration of this chemical space. acs.orgnih.govnih.gov

Analogs with substituents at the N7 position have demonstrated interesting biological activities, including antiviral and anticancer effects. nih.govnih.gov A key finding from SAR studies is that the regiochemistry of substitution (N7 vs. N9) can dramatically alter kinase selectivity. In one study, novel N9- or N7-arylethanone-substituted 6-aminopurines were synthesized and tested against a panel of kinases. nih.gov It was found that the N7 isomer was specific for Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2), whereas the corresponding N9 derivative also inhibited other kinases like MNK1 and IRR, in addition to EGF-R and VEGF-R. nih.gov This demonstrates that N7 substitution can be a powerful tool for developing highly selective kinase inhibitors. The biological activity of N7-substituted analogs is often dependent on intracellular metabolism, such as phosphorylation, which converts the parent compound into its active form. nih.gov

| Compound Type | Target Kinase Inhibition nih.gov |

|---|---|

| N9-arylethanone-substituted 6-aminopurine | EGF-R, VEGF-R, MNK1, IRR nih.gov |

| N7-arylethanone-substituted 6-aminopurine | Specific for VEGF-R2 nih.gov |

The N9 position of the purine ring is one of the most frequently modified sites in the design of kinase inhibitors. mdpi.com Substituents at this position are known to bind in lipophilic pockets adjacent to the main ATP-binding site, significantly enhancing both the potency and selectivity of the compounds. rsc.org The nature and size of the N9 substituent can dramatically influence the inhibitor's profile. For example, replacing an isopropyl group with a more sterically demanding tert-butyl group at the N9 position has been shown to improve the inhibitory activities of small-molecule kinase inhibitors. rsc.org

In many kinase inhibitors, such as those targeting cyclin-dependent kinases (CDKs), the N9 position is often occupied by groups like isopropyl or cyclopentyl. mdpi.com Molecular docking studies have revealed that aryl groups, such as a phenyl ring at the N9 position, can form favorable CH-π interactions with hydrophobic residues like Leu45, Gly46, and Val53 in the target's active site, which accounts for higher inhibitory activity. nih.gov The purine's N9 nitrogen itself can also act as a hydrogen bond donor, interacting with the backbone amide of hinge residues like Glu85, further anchoring the inhibitor. acs.org The combination of these interactions makes N9 substitution a cornerstone of SAR for purine-based inhibitors, providing a powerful handle to tune affinity and differentiate between closely related kinase targets. tandfonline.comnih.gov

A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound analogs acting as kinase inhibitors, the pharmacophore typically consists of several key features. tu-darmstadt.desemanticscholar.org The purine ring itself acts as the central scaffold, providing hydrogen bond donors (e.g., N9-H) and acceptors (e.g., N3, N7) that interact with the kinase hinge region. tu-darmstadt.deheteroletters.org

The various substituents modulate this core pharmacophore:

Hinge-Binding: The purine core, along with substituents at C2 and C6, forms hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. rsc.orgacs.org

Hydrophobic Interactions: Substituents at the N9 position typically extend into a hydrophobic pocket, often engaging in van der Waals or CH-π interactions. nih.govrsc.org

Solvent-Exposed Region: Groups attached to the C6 position, including the carboxamide, can interact with the solvent-exposed region at the entrance of the ATP-binding site. google.com

Hydrophilic Pockets: Polar groups at the C2 position can engage with hydrophilic regions or specific amino acid side chains. tandfonline.com

Significance of N9 Substitution for Activity and Selectivity

Conformational Analysis and its Correlation with Molecular Recognition

The three-dimensional conformation of a ligand is paramount for its recognition by and binding to a biological target. For flexible molecules like many this compound analogs, understanding the preferred conformations and the energy barriers between them is crucial for rational drug design.

Isomerization of the purine scaffold, such as shifting a nitrogen atom's position, can have a significant impact on conformational stability and the rotational barriers of appended substituents. acs.org For example, the isomerization of a roscovitine (B1683857) analog to its isomer, finisterine, resulted in a stiffening of the rotational barrier around the extracyclic C-NH bond vicinal to N9, while loosening the barrier around the C6-C bond. acs.org This conformational restriction was proposed to contribute to a nearly ten-fold increase in CDK-binding affinity, not by creating more favorable interactions, but by reducing the entropic penalty upon binding. acs.org

Furthermore, constraining the flexibility of the molecule can pre-organize it into a bioactive conformation. The use of a rigid (N)-methanocarba modification in place of the flexible ribose ring in nucleoside analogs helps to define the role of sugar puckering in receptor binding. nih.gov Studies have shown that the northern [(N), 2'-exo] conformation is often preferred for affinity at certain adenosine (B11128) receptor subtypes. nih.gov Similarly, in some instances, the base moiety of a purine analog can adopt a syn-conformation relative to its sugar or pseudo-sugar ring, which can be critical for fitting into the active site of specific enzymes like aminoacyl-tRNA synthetases. mdpi.com This highlights that molecular recognition is not just a matter of matching functional groups, but also of achieving the correct spatial and conformational arrangement for optimal binding. researchgate.net

Tautomerism and its Biological Implications

The purine ring system, a fusion of pyrimidine and imidazole (B134444) rings, can exist in several tautomeric forms, which are isomers that differ in the location of a proton. rsc.orgthegoodscentscompany.com For the 7H-purine scaffold, the most significant equilibrium is typically between the 7H- and 9H-tautomers. The relative stability of these forms is a crucial determinant of the molecule's biological activity, as it dictates the geometry and hydrogen bonding patterns available for interaction with macromolecular targets like proteins and nucleic acids.

The stability of purine tautomers is influenced by aromaticity, with the general order of stability being 9-H > 7-H > 3-H > 1-H. rsc.org It has been reported that the pyrimidine ring component of the purine system exhibits high aromaticity, which is a stabilizing factor. rsc.org The environment also plays a critical role; the relative energies of tautomers can shift significantly depending on the solvent. mdpi.com For instance, in C6-substituted purines like adenine, the stability sequence in the gas phase is 9H, 3H, 7H, and 1H, but this changes to 9H, 7H, 3H, and 1H in water, highlighting the solvent's role in stabilizing the 7H form. mdpi.com

The biological implications of this tautomerism are profound. The different tautomers present distinct hydrogen-bond donor and acceptor sites. For a molecule like this compound to bind effectively to a biological target, it must adopt the tautomeric form that is complementary to the binding site. Misidentification of the dominant tautomeric form of a compound can hinder structure-based drug design efforts. nih.gov Computational studies on related 6-oxy purine derivatives have shown that one tautomer is often significantly lower in Gibbs free energy, meaning it will be the dominant species in solution. nih.gov Therefore, understanding the factors that control the tautomeric equilibrium is essential for predicting and optimizing the biological activity of this compound analogs.

Table 1: Relative Energies of Aminopurine Tautomers This table illustrates the calculated energy differences for various aminopurine tautomers relative to the most stable 9H form in both the gas phase and an aqueous environment. This data underscores how the position of the amino substituent and the solvent environment can influence tautomeric preference.

Data adapted from computational studies on aminopurines. mdpi.com

Rotational Barriers and Conformational Dynamics of the Carboxamide Group

The carboxamide group (-CONH₂) at the C6 position is a key functional group that significantly influences the SAR of this purine series. Its orientation relative to the purine ring is not random but is constrained by a rotational barrier around the C6-C(O) bond and the C(O)-N bond. The C(O)-N amide bond has partial double-bond character, which restricts free rotation and leads to a planar amide group.

The conformation of the carboxamide group dictates its ability to act as a hydrogen bond donor and acceptor, which is often crucial for binding to target proteins. Docking studies of related purine-based inhibitors have identified the importance of the 6-carboxamide group in forming key interactions within the active site of protein kinases like CK2. jst.go.jp The specific orientation of the carboxamide is essential for establishing hydrogen bonds with amino acid residues in the hinge region of the kinase, anchoring the inhibitor in place. jst.go.jp

Stereochemical Considerations in SAR Studies

While this compound is an achiral molecule, SAR studies frequently involve the synthesis of derivatives where chiral centers are introduced. These modifications can dramatically impact biological activity, demonstrating that many biological targets, such as G protein-coupled receptors and enzymes, have strict stereochemical requirements for ligand binding. nih.gov

The introduction of chiral substituents can occur at various positions on the purine ring or on appended groups. For example, in the development of adenosine receptor agonists, the stereochemistry of substituents on the ribose sugar is a well-known determinant of affinity and efficacy. nih.gov Similarly, for non-nucleoside analogs, attaching a chiral side chain to the purine core can lead to significant differences in activity between enantiomers.

Research on related purine derivatives has shown that the stereochemistry of a substituent can influence antiproliferative activity. researchgate.net In one study, pyrrolo[2,3-d]pyrimidine derivatives (a class of purine analogs) with a p-trifluoromethyl-substituted aryl group linked via a 2-hydroxyeth-1-yl spacer showed promising submicromolar activity, highlighting the importance of the spacer's stereochemistry. researchgate.net This demonstrates that the three-dimensional arrangement of atoms is critical for achieving the correct orientation within a binding pocket to maximize favorable interactions and minimize steric clashes. Therefore, when developing derivatives of this compound, careful consideration and control of stereochemistry are essential for optimizing biological activity.

Mechanistic Investigations of 7h Purine 6 Carboxamide Biological Interactions

Engagement with Enzyme Systems

Protein Kinase Inhibition Studies

Protein kinase CK2 is a ubiquitous serine/threonine kinase that is involved in a multitude of cellular processes, including gene expression, signal transduction, and cell proliferation. jst.go.jp Its overexpression is linked to various diseases, making it an attractive therapeutic target. jst.go.jp Virtual screening and subsequent structure-activity relationship (SAR) studies have identified compounds with a purine (B94841) scaffold as inhibitors of the catalytic subunit, CK2α. jst.go.jpresearchgate.net

Research has shown that for effective inhibition, specific functional groups on the purine ring are crucial. Docking studies and X-ray crystallography have revealed the binding mode of these inhibitors. jst.go.jpnih.gov A key interaction involves the carboxamide group at the 6-position of the purine scaffold, which forms hydrogen bonds with the backbone of glutamic acid (Glu114) and valine (Val116) in the hinge region of the enzyme's ATP-binding site. jst.go.jpnih.gov Additionally, a 4-carboxyphenyl group at the 2-position can form polar interactions with lysine (B10760008) (Lys68), while a phenyl group at the 9-position establishes a CH–π interaction with hydrophobic residues like Leu45, Gly46, and Val53. jst.go.jp

One notable inhibitor from this class is 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid (compound 11), which was identified through virtual screening. jst.go.jpresearchgate.net Further SAR studies led to the development of 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid (compound 12), which demonstrated improved inhibitory activity. jst.go.jp The binding mode of these compounds is considered unusual as it can displace a water molecule that is frequently observed in other CK2α-inhibitor complexes, suggesting a different mechanism of interaction. jst.go.jpnih.gov

Table 1: Inhibition of CK2α by Purine Carboxamide Derivatives

| Compound | Structure | CK2α IC₅₀ (µM) |

|---|---|---|

| 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid (11) | 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid | 12 researchgate.net |

| 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid (12) | 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid | 4.3 jst.go.jpresearchgate.net |

Nek2 (NIMA-related kinase 2) is a serine/threonine protein kinase that plays a critical role in regulating the separation of centrosomes during the onset of mitosis. nih.govmdpi.com Its overexpression is common in many human cancers, making it a target for anticancer therapies. nih.govpdbj.org

Structure-guided design has identified purine-based compounds as ATP-competitive inhibitors of Nek2. nih.govpdbj.org Initial studies found that 6-alkoxypurines could inhibit both Nek2 and another cell cycle kinase, CDK2. nih.gov To achieve selectivity, modifications were made to the purine scaffold. A library of 6-cyclohexylmethoxy-2-arylaminopurines bearing various substituents, including carboxamides, on the 2-arylamino ring was synthesized and evaluated. nih.govpdbj.org

One of the most selective compounds identified was 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide , which displayed over 10-fold selectivity for Nek2 over CDK2. nih.govpdbj.org Furthermore, structural biology studies revealed that a purine carboxamide derivative was the first reported inhibitor to bind to Nek2 in its "DFG-in" conformation, a specific activation state of the kinase. nih.govresearchgate.net Deletion of the substituent at the C-6 position of the purine ring was found to eliminate the inhibitory activity against both Nek2 and CDK2, highlighting the importance of this position for binding. nih.gov

Table 2: Selective Inhibition of Nek2 by a Purine Carboxamide Derivative

| Compound | Nek2 IC₅₀ (µM) | CDK2 IC₅₀ (µM) | Selectivity (Fold) |

|---|

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 0.62 | 7.0 | >11 |

Data sourced from Coxon, et al. (2017) nih.govpdbj.org

Beyond its direct inhibition of specific kinases like CK2 and Nek2, the 7H-purine-6-carboxamide scaffold has been implicated in the modulation of broader cell signaling pathways. Research has indicated that This compound can modulate the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a common feature in cancer. acs.org The Protein Kinase B (PKB), also known as Akt, is a central node in this pathway. Studies on related purine isosteres, such as oxopurines, have explored their potential as ATP-competitive inhibitors of Akt, further suggesting the relevance of the purine core in targeting this critical pathway. acs.org

Inhibition of Nek2 Kinase Activity

Purine Metabolizing Enzyme Interactions

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which recycles purine bases from the breakdown of nucleosides. nih.govfrontiersin.org PNP catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides like inosine (B1671953) and guanosine (B1672433). nih.govnih.gov Inhibition of human PNP is a therapeutic strategy for T-cell mediated diseases, as a deficiency in this enzyme leads to an accumulation of deoxyguanosine, which is toxic to T-lymphocytes. mazums.ac.ir

The purine scaffold is a foundational element for many PNP inhibitors. mazums.ac.ir Studies on various purine analogs have demonstrated their inhibitory potential. Acyclic nucleoside analogs of guanine (B1146940) and hypoxanthine (B114508) with substitutions at the N(7) position of the purine ring have been shown to act as competitive inhibitors of PNP from both human and rabbit sources. nih.gov For instance, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine was found to be a more effective inhibitor of human PNP (Kᵢ = 5 µM) than its corresponding N(9) analog (Kᵢ = 14 µM). nih.gov

While direct inhibitory data for this compound is not specified, the established activity of N(7)-substituted purines suggests the potential for this scaffold to interact with the PNP active site. nih.gov Highly potent inhibitors have been developed based on related purine isosteres, such as 9-deazahypoxanthine, which have achieved IC₅₀ values in the low nanomolar range against human PNP. nih.gov

Table 3: Inhibition of Human PNP by N(7)- and N(9)-Acyclic Guanine Analogs

| Compound | Inhibition Constant (Kᵢ) vs Human PNP (µM) |

|---|---|

| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine | 5 |

| 9-[(1,3-dihydroxypropyl-2)amino]ethylguanine | 14 |

Data sourced from Bzowska, et al. (1990) nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid |

| 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acid |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide |

| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine |

| 9-[(1,3-dihydroxypropyl-2)amino]ethylguanine |

| Glutamic acid |

| Valine |

| Lysine |

| Leucine |

| Glycine |

| Inosine |

| Guanosine |

| Deoxyguanosine |

| Adenine (B156593) |

Adenosine (B11128) Deaminase (ADA) Modulation

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine and 2'-deoxyinosine, respectively. nih.govplos.org This function plays a crucial role in regulating the concentration of adenosine, a signaling molecule involved in numerous physiological processes. nih.gov While direct studies on this compound's interaction with ADA are not prominent in the reviewed literature, research into structurally related compounds provides insight into potential mechanisms.

Non-nucleoside inhibitors of ADA, such as a series of imidazole-4-carboxamides, have been developed. plos.org The lead compound from this series, 1-(1-hydroxy-4-phenylbutan-2-yl)-1H-imidazole-4-carboxamide, demonstrates potent inhibitory effects. plos.org Further simplification of related structures, like erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA), led to derivatives that retained significant ADA inhibitory activity. nih.gov Notably, an imidazole (B134444) derivative, erythro-9-(2-hydroxy-3-nonyl)imidazole-4-carboxamide, was found to be a potent inhibitor with a Ki value of 0.035 µM. nih.gov These findings suggest that the carboxamide moiety, when attached to a heterocyclic ring system like imidazole (a component of the purine structure), is a key feature for interaction with the ADA active site. The interactions of these analogues often involve coordination of a hydroxyl group on the non-purine portion of the inhibitor with the zinc ion in the enzyme's active site, a feature that contributes to their high potency. acs.org

Hypoxanthine-Guanine Phosphoribosyltransferase (HGXPRT) Studies

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT), and its broader form HGXPRT, is a central enzyme in the purine salvage pathway. nih.govdrugbank.com It catalyzes the conversion of purine bases like hypoxanthine and guanine into their respective mononucleotides, inosine monophosphate (IMP) and guanosine monophosphate (GMP), using 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) as a cosubstrate. drugbank.comnih.gov This pathway is vital for organisms that cannot synthesize purines de novo, such as the malaria parasite Plasmodium falciparum. acs.org

Research has shown that HGPRT can recognize and process a variety of purine analogs. This makes it a target for prodrug strategies, where a non-toxic base analog is converted into a toxic nucleotide by the enzyme. acs.org Studies on P. falciparum HGXPRT revealed that purine bases with substitutions at the 6-position, such as 6-chloroguanine, were effective substrates for the parasite's enzyme but poor substrates for the human equivalent, demonstrating the potential for selective targeting. acs.org This is particularly relevant to this compound, which features a carboxamide group at the 6-position.

Furthermore, studies on other heterocyclic carboxamides have shown they can be substrates for HGPRT. The antiviral compound T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is activated through conversion to its ribose-5'-monophosphate form by human HGPRT, although it is considered a poor substrate. pdbj.org In plants, rice HGPRT has been found to recognize and metabolize imidazole-4-carboxamide. nii.ac.jp These findings collectively suggest that the active site of HGPRT is capable of accommodating carboxamide-substituted heterocyclic compounds, including purines, indicating a plausible interaction with this compound.

Adenylosuccinate Synthetase (AdSS) and Inosine-5'-Monophosphate Dehydrogenase (IMPDH) Interactions

Inosine-5'-Monophosphate Dehydrogenase (IMPDH): IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, catalyzing the NAD+-dependent oxidation of inosine 5′-monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP). tandfonline.comnih.gov Because rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for guanine nucleotides, IMPDH is a significant target for anticancer and immunosuppressive drugs. nih.govnih.gov Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, which in turn disrupts DNA and RNA synthesis and arrests cell proliferation. tandfonline.comnih.gov

Several classes of IMPDH inhibitors exist, including those that target the binding site of the natural substrate, IMP, and those that target the binding site of the cofactor, NAD+. pnas.org Mycophenolic acid (MPA), a well-known IMPDH inhibitor, is a noncompetitive inhibitor that binds to the NAD+ site after IMP has already bound. nih.govmostwiedzy.pl The development of novel IMPDH inhibitors has explored various chemical scaffolds. An indole (B1671886) derivative, AS2643361, which incorporates a carboxamide functional group, was identified as a highly potent IMPDH inhibitor with an IC50 of 71 nM against human IMPDH-II. tandfonline.comnih.gov This demonstrates that complex molecules containing a carboxamide moiety can effectively inhibit this enzyme.

Adenylosuccinate Synthetase (AdSS): AdSS catalyzes the first committed step in the synthesis of adenosine monophosphate (AMP) from IMP. nih.gov This enzyme is another crucial point in purine metabolism. The metabolic activation of the thiopurine drug 6-mercaptopurine (B1684380) (6-MP) to thioinosine monophosphate (TIMP) leads to the inhibition of several enzymes in the purine pathway. nih.gov One of the key targets of TIMP is AdSS, leading to a reduction in the synthesis of adenine nucleotides. nih.gov Given that this compound is a purine derivative, its metabolites could potentially interact with and modulate the activity of AdSS, similar to how other purine analogs operate.

Sirtuin (SIRT) Enzyme Inhibition Mechanisms

Sirtuins are a family of NAD+-dependent deacetylases (SIRT1-7) that regulate numerous physiological and pathological processes, making them attractive therapeutic targets for cancer and neurodegenerative diseases. nih.govnih.gov Research has identified several classes of sirtuin inhibitors, with purine-like scaffolds showing significant promise.

A notable discovery is a class of potent pan-inhibitors of SIRT1, SIRT2, and SIRT3 based on a thieno[3,2-d]pyrimidine-6-carboxamide scaffold. nih.govacs.org The thieno[3,2-d]pyrimidine (B1254671) core is considered a bioisostere of the purine ring system. researchgate.net These compounds exhibit nanomolar potency; for example, compound 11c has IC50 values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. nih.govacs.org

Crystallographic studies of these inhibitors bound to SIRT3 have provided detailed mechanistic insights. The inhibitor binds in the active site cleft, occupying the nicotinamide (B372718) C-pocket and the substrate channel. nih.govacs.org A crucial finding is that the carboxamide group at the 6-position is essential for activity. acs.org It forms key hydrogen bonding interactions with residues in the nicotinamide binding pocket, mimicking the interactions of the nicotinamide portion of the NAD+ cofactor. acs.org Furthermore, a π-stacking interaction between the thienopyrimidine core and a phenylalanine residue (Phe157) in a flexible loop region contributes to the binding. acs.org

Separately, derivatives of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione have been identified as pan-inhibitors of SIRT1/2/3/5. nih.gov Molecular docking studies of these purine-based compounds show they occupy the acetyl-lysine binding site, where they interact with the enzyme primarily through hydrophobic interactions and a key hydrogen bond between a carbonyl group and an arginine residue. nih.govthno.org These findings strongly support the potential of this compound to act as a sirtuin inhibitor, with the carboxamide group playing a pivotal role in binding to the enzyme's active site.

| Compound | SIRT1 IC50 (nM) | SIRT2 IC50 (nM) | SIRT3 IC50 (nM) |

|---|---|---|---|

| 11a | 14 | 11 | 13 |

| 11b | 31 | 20 | 110 |

| 11c | 3.6 | 2.7 | 4.0 |

| 11d | 110 | 21 | 140 |

| 28 | 13 | 7.7 | 15 |

| 31 | 13 | 6.6 | 10 |

Inhibition of Other Enzyme Targets (e.g., InhA)

InhA is an enoyl-acyl carrier protein (ACP) reductase that is a key enzyme in the type II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis. orientjchem.orgekb.eg This pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. ekb.eg As such, InhA is a validated target for antitubercular drugs, including the frontline agent isoniazid (B1672263) (INH). orientjchem.org

Research into novel InhA inhibitors has identified several scaffolds containing a carboxamide moiety. Pyrrolidine carboxamides, for instance, have been shown to inhibit InhA. nih.govacs.org More directly relevant, a study involving the screening of 6-arylpurines for antimycobacterial activity identified several compounds with moderate InhA inhibitory activity. researchgate.net Molecular docking of these purine derivatives suggested that they bind in the active site of InhA, forming hydrogen-bonding interactions with the catalytic residue Tyrosine 158 (Tyr158) and the NAD+ cofactor, which are critical for inhibition. acs.orgresearchgate.net The interaction with Tyr158 is a common feature among many classes of InhA inhibitors. acs.org These findings indicate that the this compound scaffold possesses the necessary structural features to potentially act as a direct inhibitor of InhA.

Receptor Binding and Signaling Pathway Modulation

Cannabinoid Receptor (CB2) Ligand Interactions

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in immune cells and is a therapeutic target for inflammatory and pain-related conditions. researchgate.netmdpi.com The this compound scaffold and its bioisosteres have been investigated as ligands for this receptor.

Direct evidence comes from research where a series of thienopyrimidine CB2 agonists were optimized to overcome metabolic instability by replacing the core with a more polar purine scaffold. researchgate.netnih.gov This optimization led to the discovery of potent and selective CB2 agonists with good biopharmaceutical properties and robust oral activity in pain models. researchgate.netnih.gov This work explicitly demonstrates that purine-based carboxamides can act as effective CB2 receptor agonists.

Further evidence comes from studies on related heterocyclic carboxamides. A series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides were found to be potent and selective ligands for the CB2 receptor. mdpi.com This class of compounds exhibited a range of functional activities, acting as either high-affinity inverse agonists or agonists, depending on the substitution pattern on the pyrazole (B372694) ring. mdpi.com For example, compounds 54 and 55 were identified as potent CB2 inverse agonists with Ki values of 0.73 nM and 1.10 nM, respectively, while compound 57 acted as an agonist. mdpi.com The carboxamide moiety is a common feature in these and other classes of CB2 ligands, suggesting its importance in binding to the receptor. mostwiedzy.plmdpi.com The rich structure-activity relationship (SAR) data from these related series provide a strong basis for understanding how this compound could interact with and modulate the CB2 receptor.

| Compound | CB2 Ki (nM) | CB1/CB2 Selectivity Index | Functional Activity (cAMP Assay) |

|---|---|---|---|

| 15 | 1.52 | >1315 | Inverse Agonist |

| 18 | 0.99 | >2020 | Inverse Agonist |

| 26 | 2.84 | >1760 | Inverse Agonist |

| 35 | 1.44 | >3472 | Inverse Agonist |

| 54 | 0.73 | >2739 | Inverse Agonist |

| 55 | 1.10 | >4545 | Inverse Agonist |

| 57 | 11.90 | >420 | Agonist |

Adenosine Receptor Affinity and Selectivity

The 7H-purine scaffold is the foundational structure for endogenous ligands like adenosine, which interact with four subtypes of adenosine receptors (ARs): A₁, A₂A, A₂B, and A₃. These receptors are critical targets in drug discovery for a range of conditions affecting the nervous, immune, and metabolic systems. nih.gov The affinity and selectivity of purine derivatives for these receptor subtypes are highly dependent on the nature and position of chemical substituents on the purine ring. nih.gov

Generally, modifications at the N⁶-position with hydrophobic groups tend to confer selectivity for A₁ receptors, while substitutions at the C2-position often lead to A₂A selectivity. nih.gov The affinity for the A₃ receptor can be enhanced by combining specific N⁶- and 5'-substitutions. nih.gov For instance, an N⁶-benzyl group coupled with a 5'-uronamido function, as seen in N⁶-benzyl-NECA, produces A₃ selectivity. nih.gov The introduction of a methyl group at the N⁶-position of certain 2-pyrazolyl-adenosine analogues has been shown to significantly increase A₃ receptor binding affinity and selectivity. acs.org

While specific binding data for the unsubstituted this compound is not extensively detailed in the context of receptor-specific assays, the structure-activity relationships of related compounds provide a predictive framework. The carboxamide group at the C6 position is a key feature. Its potential for hydrogen bonding can influence receptor interaction. The affinity of adenosine itself varies across subtypes, with high affinity (Kᵢ values of 10–30 nM) at A₁ and A₂A receptors and lower affinity at the A₂B subtype (Kᵢ > 1 μM). nih.gov The affinity for the A₃ receptor is intermediate. nih.gov The selectivity of any purine derivative is a ratio of its binding affinity at different receptor subtypes, with compounds like SCH 442416 showing over 23,000-fold selectivity for the human A₂A receptor compared to the A₁ receptor. nih.gov

Table 1: Adenosine Receptor Subtype Characteristics

| Receptor Subtype | Typical Endogenous Ligand Affinity | Primary G-Protein Coupling | Effect on Adenylyl Cyclase |

|---|---|---|---|

| A₁ | High (nM range) | Gᵢ | Inhibition nih.gov |

| A₂A | High (nM range) | Gₛ | Stimulation nih.gov |

| A₂B | Low (µM range) | Gₛ, G₀, Gᵩ | Stimulation nih.govnih.gov |

| A₃ | Intermediate (µM range) | Gᵢ | Inhibition nih.gov |

G-Protein Coupled Receptor (GPCR) Interactions

Adenosine receptors are members of the large G-protein coupled receptor (GPCR) superfamily. ulisboa.ptnih.gov These receptors are characterized by seven transmembrane (TM) helical domains connected by intracellular and extracellular loops. ulisboa.pt The binding of a ligand, such as a purine derivative, to the orthosteric site within the TM bundle triggers a conformational change in the receptor. nih.gov This change facilitates the interaction with and activation of intracellular heterotrimeric G-proteins (composed of Gα and Gβγ subunits). ulisboa.pt

The interaction between the ligand and the GPCR is highly specific, involving key amino acid residues within the binding pocket. nih.gov For adenosine receptors, interactions often involve hydrogen bonds with residues in the transmembrane helices and π–π stacking interactions with aromatic residues like phenylalanine. nih.gov The activation of the GPCR is an allosterically driven process; ligand binding at the extracellular side initiates a cascade of conformational shifts that propagate to the intracellular side, enabling G-protein binding. mdpi.comcecam.org

The specific G-protein subtype that couples to the receptor determines the subsequent downstream signaling pathway. A₁ and A₃ receptors typically couple to Gᵢ proteins, leading to the inhibition of adenylyl cyclase, while A₂A and A₂B receptors couple to Gₛ proteins, causing its stimulation. nih.govnih.gov The A₂B receptor can also couple to Gᵩ, activating the phospholipase C pathway. nih.govnih.gov Therefore, the interaction of this compound with adenosine receptors represents a direct engagement with the GPCR signaling system, initiating cellular responses dictated by the receptor subtype and its associated G-protein.

Modulation of Cellular Signaling Cascades

The binding of this compound or its derivatives to adenosine receptors initiates the modulation of intracellular signaling cascades. This modulation is a direct consequence of the G-protein activation described previously.

Adenylyl Cyclase/cAMP Pathway : The most direct signaling cascade affected by adenosine receptor activation is the adenylyl cyclase (AC) pathway, which controls the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov Activation of A₂A and A₂B receptors stimulates AC via Gₛ proteins, increasing cAMP levels. nih.gov Conversely, activation of A₁ and A₃ receptors inhibits AC through Gᵢ proteins, decreasing cAMP levels. nih.gov These changes in cAMP concentration subsequently affect the activity of protein kinase A (PKA), which phosphorylates numerous downstream targets, thereby regulating a wide array of cellular functions.

AMP-activated protein kinase (AMPK) Pathway : Purine metabolism is intricately linked with cellular energy status, often monitored by AMP-activated protein kinase (AMPK). researchgate.net Some purine analogs can indirectly activate AMPK. For example, inhibition of the enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase) leads to the accumulation of the endogenous metabolite ZMP (5-aminoimidazole-4-carboxamide ribonucleotide), which is an allosteric activator of AMPK. researchgate.net Activation of AMPK shifts cellular metabolism from anabolic to catabolic states to replenish ATP levels. researchgate.net

Ras Signaling Pathway : Studies have shown that enzymes involved in purine synthesis, such as ATIC, can modulate other critical signaling pathways. Increased ATIC expression has been linked to the proliferation of certain cell types through modulation of the Ras signaling pathway. physiology.org This suggests that compounds interacting with the purine synthesis machinery could indirectly influence major proliferative signaling cascades like Ras-ERK. physiology.org

Interactions with Nucleic Acids

DNA Binding Studies and Intercalation Potential

Small molecules containing planar aromatic ring systems, such as the purine core of this compound, have the potential to interact directly with DNA. These interactions can occur through several non-covalent mechanisms, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the negatively charged phosphate (B84403) backbone. mdpi.combeilstein-journals.org

Intercalation : This mode of binding involves the insertion of a planar molecule between the base pairs of the DNA double helix. mdpi.com This action causes a distortion of the DNA structure, such as unwinding and elongation of the helix, which can interfere with DNA replication and transcription. mdpi.comrsc.org The purine structure itself is a fundamental component of DNA, suggesting that purine analogs could potentially find a binding niche within the helix.

Groove Binding : Molecules can also fit into the minor or major grooves of the DNA helix. beilstein-journals.org Minor groove binders often interact with A·T-rich regions through hydrogen bonds and van der Waals forces. beilstein-journals.org The functional groups on the purine analog, such as the carboxamide group on this compound, could participate in hydrogen bonding with the edges of the base pairs exposed in the grooves. mdpi.com

While specific DNA binding studies for this compound are not prominently documented, the general principles of small molecule-DNA interactions suggest its potential to bind to DNA. The purine base allows for potential stacking interactions, which are a primary force in intercalation. rsc.org

Interference with Nucleic Acid Synthesis and Repair Mechanisms

Purine analogs are well-known for their ability to disrupt the synthesis and maintenance of nucleic acids. nih.govresearchgate.net These compounds can act through multiple mechanisms, making them potent antiproliferative agents.

Inhibition of de novo Purine Synthesis : The cell synthesizes purines through a multi-step de novo pathway. ahajournals.org Purine analogs can inhibit key enzymes in this pathway. nih.gov For example, some analogs inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, a crucial early enzyme, thereby suppressing the entire synthesis pathway. nih.gov This depletes the pool of purine nucleotides (ATP and GTP) necessary for DNA and RNA synthesis, which is particularly detrimental to rapidly proliferating cells. ahajournals.orgnih.gov

Incorporation into DNA and RNA : After intracellular conversion to their nucleotide triphosphate forms, purine analogs can be mistakenly incorporated into growing DNA and RNA chains by polymerases. nih.govnih.gov The presence of an unnatural base can lead to chain termination, stalling of replication forks, and the creation of dysfunctional RNA molecules. researchgate.net This incorporation leads to DNA damage and can trigger cell cycle arrest and apoptosis. nih.gov

Inhibition of DNA Repair : The incorporation of fraudulent bases into DNA creates lesions that are normally recognized and excised by DNA repair mechanisms. However, the altered structure of the analog within the DNA can inhibit the function of repair enzymes like DNA polymerases, preventing the correction of the damage and leading to its accumulation. researchgate.net

Mechanisms of Antiproliferative Action in Cellular Models (Preclinical)

The antiproliferative action of purine analogs like this compound in preclinical cellular models stems from the multifaceted biological interactions described above. The primary mechanisms converge to inhibit cell growth, arrest the cell cycle, and induce programmed cell death (apoptosis). nih.govmdpi.com

Inhibition of De Novo Purine Synthesis : A key mechanism is the starvation of cancer cells of essential building blocks for nucleic acids. ahajournals.orgnih.gov Proliferating cells have a high demand for nucleotides to support DNA replication. By inhibiting de novo purine synthesis, these compounds effectively halt the production of DNA and RNA, leading to a cessation of cell division. nih.gov

Induction of DNA Damage and Cell Cycle Arrest : The incorporation of purine analogs into the DNA of cancer cells leads to significant DNA damage. nih.gov This damage activates cellular checkpoints, which arrest the cell cycle, typically at the S-phase (DNA synthesis) or G2/M phase, to allow for repair. mdpi.com If the damage is too extensive to be repaired, the cell is directed towards apoptosis. Studies with related heterocyclic compounds show they can cause an accumulation of cells in the G₀/G₁ phase, preventing entry into the synthesis phase. mdpi.com

Apoptosis Induction : The culmination of inhibited nucleotide synthesis, DNA damage, and stalled cellular processes is often the induction of apoptosis. researchgate.netnih.gov Purine analogs can trigger apoptosis by interfering with protein, RNA, and DNA synthesis, leading to cellular stress and the activation of apoptotic pathways. nih.gov For example, the anticancer drug 6-mercaptopurine, a purine analog, promotes an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis and fragmented DNA. nih.gov

Table 2: Summary of Preclinical Antiproliferative Mechanisms

| Mechanism | Cellular Consequence | Key Molecular Events |

|---|---|---|

| Interference with Nucleic Acid Synthesis | Depletion of ATP/GTP pools | Inhibition of enzymes in the de novo purine synthesis pathway. nih.govnih.gov |

| DNA Damage | Cell cycle arrest | Incorporation of analog into DNA, stalling of replication forks. researchgate.netnih.gov |

| Induction of Apoptosis | Programmed cell death | Accumulation of cellular stress, activation of apoptotic signaling. nih.gov |

| Modulation of Signaling | Altered cell growth signals | Interaction with adenosine receptors, potential modulation of AMPK or Ras pathways. researchgate.netphysiology.org |

Investigation of Antimicrobial Action Mechanisms (Preclinical)

Preclinical research into the antimicrobial properties of this compound and its derivatives has uncovered several mechanisms of action, primarily centered on the disruption of fundamental microbial processes. These investigations highlight the potential of this chemical scaffold in developing new antimicrobial agents.

One of the principal antiviral mechanisms identified for N-6-substituted purine nucleoside analogues is lethal mutagenesis . nih.govcaltech.edu This process involves the viral replication machinery, specifically RNA polymerase, incorporating the purine analogue into the nascent viral genome. Due to tautomerization or rotational flexibility of the carboxamide group, these analogues can be ambiguously recognized as different natural bases during subsequent replication rounds. nih.gov This ambiguity leads to a significant increase in mutation frequency, ultimately producing non-viable viral progeny. nih.govcaltech.edu Studies on picornaviruses, such as poliovirus and coxsackievirus, have demonstrated that certain N-6-modified purine analogues can reduce viral titers by over 1,000-fold in a single passage and increase transition mutation frequency by up to 65-fold. nih.govcaltech.edu This mechanism is not unique to picornaviruses; analogues like favipiravir (B1662787) and ribavirin (B1680618) also exert their antiviral effects, at least in part, through lethal mutagenesis against a range of RNA viruses. asm.orgmdpi.comnews-medical.net

Another key mechanism is the inhibition of crucial viral enzymes . After cellular uptake, purine analogues are often converted into their active triphosphate form. asm.org This active metabolite can then act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerase (RdRp), a highly conserved enzyme essential for the replication of many viruses. asm.orgacs.org For instance, favipiravir-ribofuranosyl-5'-triphosphate functions as a purine nucleotide analogue that can inhibit RdRp. asm.org Some purine derivatives may also target other viral enzymes, such as the helicase–primase complex, or require activation by viral-specific kinases, like thymidine (B127349) kinase, to exert their effect. nih.gov

Beyond antiviral applications, some derivatives of this compound have shown direct antibacterial activity. While detailed mechanistic studies are less common, reports indicate that certain 8-oxo-7H-purine-6-carboxamide analogues exhibit moderate inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. vulcanchem.com Furthermore, preliminary evaluations of 7H-Purine-6-carbohydrazide have noted general antimicrobial properties, suggesting a basis for further investigation. smolecule.com

| Mechanism | Description | Target Organism/System | Example Compound Class | Key Findings |

|---|---|---|---|---|

| Lethal Mutagenesis | Analogue is incorporated into viral RNA, causing an increased mutation rate upon replication, leading to non-viable viruses. nih.govcaltech.edu | Picornaviruses (Poliovirus, Coxsackievirus B3), various RNA viruses. nih.govcaltech.eduasm.org | N-6-Modified Purine Nucleoside Analogues | Reduced viral titer over 1,000-fold; increased transition mutation frequency up to 65-fold. nih.govcaltech.edu |

| Enzyme Inhibition (Viral Polymerase) | The active triphosphate form of the analogue inhibits viral RNA-dependent RNA polymerase (RdRp), often acting as a chain terminator. asm.orgacs.org | RNA Viruses (e.g., Rift Valley Fever Virus, SARS-CoV-2). asm.orgacs.org | Purine Nucleotide Analogues (e.g., Favipiravir) | Potent inhibition of viral replication by targeting the conserved RdRp enzyme. asm.org |

| Bacterial Inhibition | Direct inhibition of bacterial growth. vulcanchem.com | Gram-positive bacteria (Staphylococcus aureus). vulcanchem.com | 9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide analogues | Moderate inhibition observed in preclinical screenings. vulcanchem.com |

Other Investigated Biological Modulations (e.g., Anti-inflammatory, Antiviral, Antioxidant)

In addition to antimicrobial actions, derivatives of the this compound scaffold have been investigated for a range of other biological activities in preclinical models, including anti-inflammatory, and antioxidant effects.

The anti-inflammatory potential of these compounds often stems from their ability to inhibit key signaling molecules involved in the inflammatory cascade. One significant target identified is protein kinase CK2 (CK2α), an enzyme implicated in various cellular processes, including inflammation. jst.go.jp Specific 8-oxo-7H-purine-6-carboxamide derivatives have been developed as CK2α inhibitors, with docking studies revealing that the carboxamide group at the 6-position plays a crucial role in binding to the hinge region of the enzyme. jst.go.jp Another target is the P2X7 receptor, an ATP-gated ion channel involved in inflammatory responses. The derivative 2-cyclohexyl-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been suggested to exert its anti-inflammatory effects by modulating this receptor. Furthermore, consistent with the broader class of purine derivatives, these compounds may also act by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins. nih.govnih.govfrontiersin.org

Antioxidant properties have also been noted, particularly for derivatives with specific substitutions. The presence of electron-donating groups, such as methoxy (B1213986) (OCH3) or hydroxyl (OH) moieties on the phenyl rings of 2,9-disubstituted-8-oxo-8,9-dihydro-7H-purine-6-carboxamide analogues, is thought to confer antioxidant capabilities. vulcanchem.comresearchgate.net These compounds are believed to function by scavenging free radicals and reducing lipid peroxidation, thereby mitigating oxidative stress. nih.govvulcanchem.com This mechanism is a common feature of many synthetic antioxidants and suggests a potential therapeutic application for conditions associated with oxidative damage. nih.gov

| Biological Activity | Mechanism of Action | Molecular Target/Pathway | Key Findings |

|---|---|---|---|

| Anti-inflammatory | Enzyme Inhibition. jst.go.jp | Protein Kinase CK2 (CK2α). jst.go.jp | Identified as an inhibitor with an IC50 of 4.3 µM for an improved derivative; the 6-carboxamide group is key for binding. jst.go.jp |

| Anti-inflammatory | Receptor Modulation. | P2X7 Receptor. | Suggested to modulate inflammatory pathways via P2X7 receptor inhibition. |

| Anti-inflammatory | Cytokine Inhibition. nih.govnih.gov | TNF-α, IL-6. nih.govnih.gov | General mechanism for purine derivatives; reduces levels of pro-inflammatory cytokines. nih.govnih.gov |

| Antioxidant | Free Radical Scavenging. nih.govvulcanchem.com | Reactive Oxygen Species (ROS). nih.gov | Methoxy groups on the purine structure suggest potential to mitigate oxidative stress. vulcanchem.com Electron-donating groups are associated with antioxidant activity. researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.com This technique is instrumental in structure-based drug design for identifying key interactions that govern ligand binding. jst.go.jpmdpi.com

Prediction of Binding Modes with Enzyme Active Sites

Molecular docking studies have been pivotal in understanding how 7H-purine-6-carboxamide derivatives interact with enzyme active sites. For instance, in the context of protein kinase CK2 (CK2), a target for cancer therapy, docking simulations successfully predicted the binding mode of derivatives like 4-(6-carbamoyl-8-oxo-9-phenyl-8,9-dihydro-7H-purin-2-yl) benzoic acid. jst.go.jp These studies revealed that the carboxamide group at the 6-position of the purine (B94841) scaffold is crucial for forming hydrogen bonds with key residues in the hinge region of the enzyme, such as Glu114 and Val116. jst.go.jp

Furthermore, the 4-carboxyphenyl group at the 2-position was found to engage in polar interactions with Lys68, while the phenyl group at the 9-position establishes CH–π interactions with hydrophobic residues like Leu45, Gly46, and Val53. jst.go.jp Interestingly, interaction energy analysis suggested that some derivatives bind favorably without the presence of a commonly observed water molecule in the active site. jst.go.jp Docking studies on other enzyme targets, such as cyclooxygenase-2 (COX-2), have also been performed on purine analogues, highlighting the versatility of this scaffold. nih.govrsc.org

| Enzyme Target | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Protein Kinase CK2α | Glu114, Val116 | Hydrogen Bond | jst.go.jp |

| Protein Kinase CK2α | Lys68 | Polar Interaction | jst.go.jp |

| Protein Kinase CK2α | Leu45, Gly46, Val53 | CH–π Interaction | jst.go.jp |

| HDAC3 | TYR298, GLY143 | Hydrogen Bond | mdpi.com |

| HDAC3 | PHE144 | π-π Stacking | mdpi.com |

Receptor Binding Mode Elucidation

The purine scaffold of this compound is also a key feature in its interaction with various receptors. For example, derivatives of adenosine (B11128) 5'-carboxamide have been studied as agonists for adenosine receptors. nih.gov Docking simulations of these derivatives into the human A2A adenosine receptor (A2AAR) have shown that the 5'-N-ethylcarboxamido group can form hydrogen bonds with residues such as Thr88 and His250. nih.gov The presence of specific functional groups, such as methoxy (B1213986) and fluorophenyl groups, can enhance the binding affinity to certain receptors, thereby altering cellular responses. evitachem.com

In the case of cannabinoid receptors, a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides have been identified as potent and selective ligands for the CB2 receptor. mdpi.com Molecular modeling of these compounds has helped to define the structure-activity relationship and understand their binding modes within the receptor. mdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the observation of conformational changes over time. nih.govacs.org

Assessment of Ligand-Protein Complex Stability